REACTION_CXSMILES
|
C(OC)(=O)C.[Cl:6][C:7]1[S:11][C:10]([S:12]([NH:15]C2C3CCC2(C(O)=O)CC2C=CC=CC=2C3)(=[O:14])=[O:13])=[CH:9][CH:8]=1.C(Cl)(=O)C(Cl)=O>C1C=CC=CC=1.CN(C=O)C>[Cl:6][C:7]1[S:11][C:10]([S:12]([NH2:15])(=[O:14])=[O:13])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC
|
Name
|
11-{[(5-chlorothien-2-yl)sulfonyl]amino}-7,8,9,10-tetrahydro-6,9-methanobenzo[α][8]annulene-6(5H)-carboxylic acid
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)S(=O)(=O)NC1C2(CC3=C(CC1CC2)C=CC=C3)C(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
74 μL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in benzene (3 ml)
|
Type
|
ADDITION
|
Details
|
added dropwise to a refluxing suspension of N-hydroxypyridin-2-thione sodium salt (43 mg) in CBrCl3 (4 ml)
|
Type
|
CUSTOM
|
Details
|
whilst irradiating with a 250 W lamp for 1 hr
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
Concentration and purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(S1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 112.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |